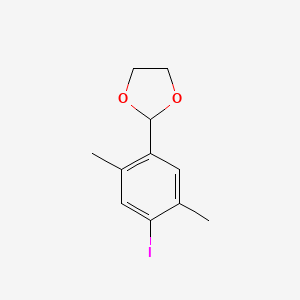

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-IODO-2,5-DIMETHYLPHENYL)ACETAMIDE” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C10H12INO .

Molecular Structure Analysis

“N-(4-iodo-2,5-dimethylphenyl)-2-phenoxyacetamide” contains a total of 37 bonds; 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is structurally related to various derivatives of 1,3-dioxolane, which are actively researched in the field of organic synthesis and structural analysis. For instance, the synthesis of (4R,5R)‐α,α,α′,α′‐2, 2‐Hexaphenyl‐4,5-dimethanol‐1,3-dioxolane from dimethyl-L-tartrate and benzophenone showcases the compound's role in structural studies. The compound's conformation and OH⋯Ph interactions are distinct from related compounds, indicating its unique structural properties (Irurre et al., 2010).

Antimicrobial Activities

Derivatives of 1,3-dioxolane, similar to this compound, have been synthesized and evaluated for their antimicrobial properties. For example, novel amide derivatives of 1,3-dioxolane were found to exhibit significant antifungal and antibacterial activities against various strains of bacteria and fungi (Begum et al., 2019).

Chiroptical Studies

1,3-dioxolane derivatives exhibit interesting chiroptical properties. For instance, a study reported that 2,2-dimethyl-1,3-dioxolane connected to two pyrene moieties demonstrated cryptochirality in the ground state, which was deciphered in the photoexcited state by circularly polarised luminescence signals. This indicates the potential use of 1,3-dioxolane derivatives in chiroptical applications and studies (Amako et al., 2015).

Liquid Crystal Research

1,3-dioxolane derivatives, like the discussed compound, are also significant in liquid crystal research. The introduction of 1,3-dioxolane as a terminal group has been shown to significantly increase the positive dielectric anisotropy and birefringence of tolane-liquid crystals, enhancing their properties and applications in display technologies (Chen et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUGRCWQNLHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)

![3-(3,4-dichlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2469850.png)

![2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2469854.png)